

Spectroscopic Characterization of Mordant Black 56: A Structural & Functional Analysis

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Compound of Interest

Compound Name: Mordant Black 56

Cat. No.: B12277578

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Executive Summary & Chemical Identity

Mordant Black 56 (C.I. 16710) is a mono-azo dye characterized by its ability to form stable coordination complexes with metal ions (particularly Chromium, Aluminum, and Iron). Unlike its more ubiquitous cousin Eriochrome Black T (Mordant Black 11), **Mordant Black 56** possesses a specific chlorophenol-naphthalene architecture that dictates its unique solvatochromic and chelating behaviors.

This guide provides a rigorous framework for the spectroscopic validation of **Mordant Black 56**, moving beyond basic identification to structural elucidation via UV-Vis, FT-IR, and thermodynamic stability profiling.

Chemical Identity Card

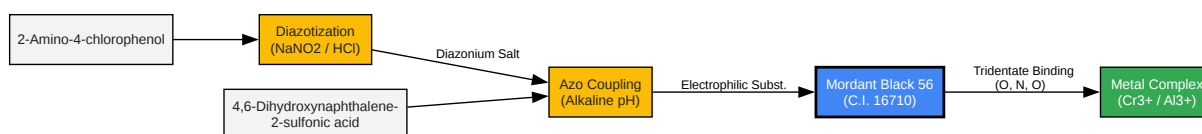
| Parameter | Specification |
|-------------------------|---|
| Common Name | Mordant Black 56 (Chrome Grey BN) |
| C.I.[1][2][3][4] Number | 16710 |
| CAS Number | 5851-02-5 |
| Molecular Formula | |
| Molecular Weight | 416.77 g/mol |
| Chromophore Class | -Dihydroxyazo (Tridentate Ligand) |
| Synthesis Route | Diazotization of 2-Amino-4-chlorophenol Coupling with 4,6-Dihydroxynaphthalene-2-sulfonic acid |

Structural Logic & Synthesis Pathway

To interpret spectra accurately, one must understand the molecular architecture. The dye features an azo bond (

) bridging a chlorinated phenol ring and a sulfonated naphthalene ring. The critical feature for "mordant" activity is the presence of hydroxyl groups ortho to the azo linkage on both rings, creating a binding pocket for metal ions.

Diagram 1: Structural Synthesis & Chelation Logic



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Figure 1: Synthesis pathway highlighting the formation of the tridentate ligand site essential for mordant activity.

UV-Vis Spectrophotometry: Electronic Transitions

UV-Vis spectroscopy is the primary tool for assessing purity, concentration, and ionization state. **Mordant Black 56** exhibits significant azo-hydrazone tautomerism, meaning its spectrum is highly pH-dependent.

Experimental Protocol: Solvatochromic & pH Profiling

Objective: Determine

, molar absorptivity (

), and pKa values.

- Stock Preparation: Dissolve 10 mg of **Mordant Black 56** in 100 mL of HPLC-grade water (approx.

M).[2] Sonicate for 10 mins.

- Solvent Scan: Dilute stock 1:10 in Water, Methanol, and DMSO. Scan 250–700 nm.
 - Expectation: Bathochromic shift (red shift) in polar aprotic solvents (DMSO) due to stabilization of the excited state.
- pH Titration: Prepare a series of buffers (pH 2.0 to 12.0). Add 100 μ L stock to 3 mL buffer.
 - Acidic/Neutral (pH < 7): Dominant Hydrazone form.
nm (Purple).
 - Alkaline (pH > 10): Dominant Azo anion form.
shifts to
nm (Blue/Red-Purple).
- Metal Chelation Check: Add 1 eq. of
or
to the buffered dye solution.

- Validation: A distinct shift (typically bathochromic) and hyperchromic effect confirm the integrity of the

-dihydroxy binding site.

Data Table: Expected Spectral Features

| Solvent/Condition | Dominant Species | Expected (nm) | Visual Color |
|-------------------|--------------------|---------------|--------------|
| Water (pH 7) | Hydrazone Tautomer | | Purple |
| 0.1 M NaOH | Dianionic Azo | | Red-Violet |
| Conc.[1] | Protonated Azo | (Broad) | Blue-Black |
| Water + | Metal Complex | | Navy/Black |

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared Spectroscopy (FT-IR) confirms the functional groups. Because azo bonds are weakly polar, their signals can be obscured; however, the sulfonate and hydroxyl signatures are diagnostic.

Sample Preparation

- Method: KBr Pellet (1 mg dye : 100 mg KBr) or Diamond ATR.
- Drying: Sample must be dried at 60°C under vacuum for 4 hours to remove lattice water, which interferes with analysis.

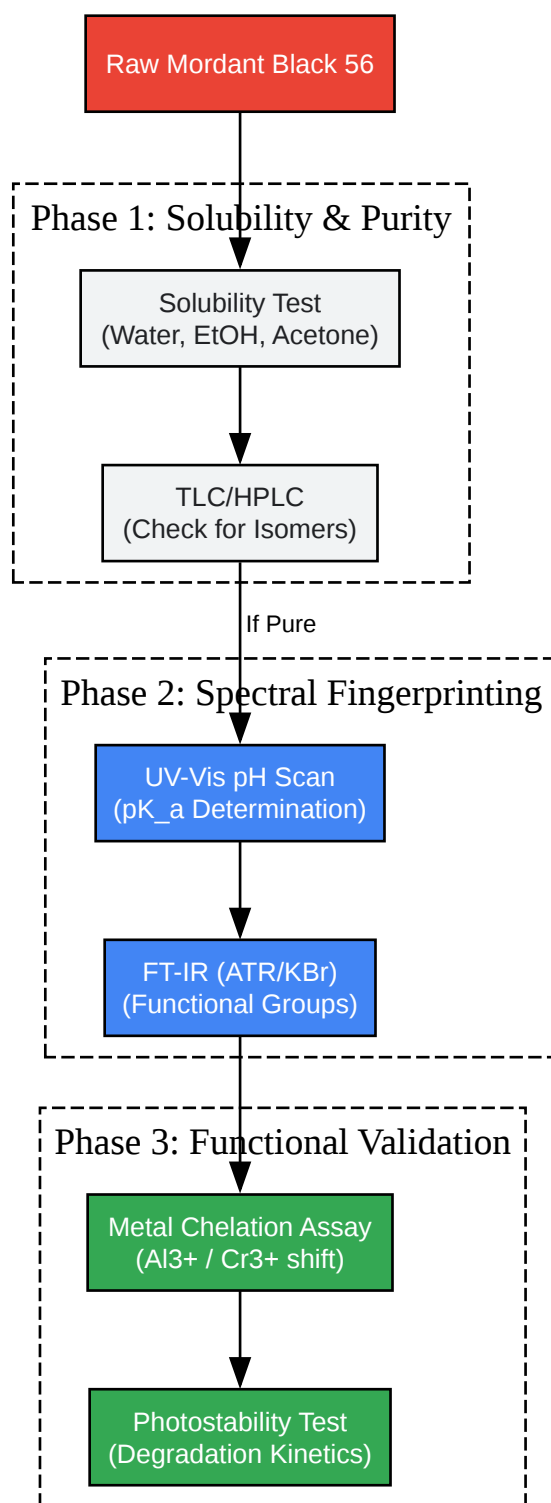
Characteristic Band Assignment

| Functional Group | Wavenumber () | Description |
|------------------|----------------|---|
| O-H Stretch | | Broad, strong. Indicates phenolic/naphtholic -OH and potential H-bonding. |
| C=C Aromatic | | Skeleton vibrations of benzene/naphthalene rings. |
| N=N (Azo) | | Often weak; confirm by absence in reduced degradation products. |
| S=O (Sulfonate) | | Strong, asymmetric stretch. Confirms water solubility moiety. |
| C-Cl | | Specific to the chlorophenol ring (distinguishes from non-chlorinated analogs). |

Advanced Characterization Workflow

For research applications (e.g., degradation studies, sensor development), a multi-modal approach is required.

Diagram 2: Integrated Characterization Workflow



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Figure 2: Step-by-step workflow for validating the identity and functional quality of the dye.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Mordant Black 56: A Structural & Functional Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12277578/docs#spectroscopic-characterization-of-mordant-black-56-a-structural-functional-analysis>]

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